molecular formula C10H19Cl2N3O B2519706 (2S,3R)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride CAS No. 2059912-57-9

(2S,3R)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride

Cat. No.: B2519706
CAS No.: 2059912-57-9
M. Wt: 268.18
InChI Key: QYXRFDRTPDRUGO-DCXXCVGISA-N
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Description

(2S,3R)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride is a chemical compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with three methyl groups and an oxolane ring with an amine group, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Substitution with Methyl Groups:

    Formation of the Oxolane Ring: The oxolane ring is formed through cyclization reactions involving diols or epoxides.

    Introduction of the Amine Group: The amine group is introduced via reductive amination or nucleophilic substitution reactions.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazole ring or the oxolane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole or oxolane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S,3R)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for studying protein-ligand interactions.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.

Mechanism of Action

The mechanism of action of (2S,3R)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-amine
  • (2S,3R)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-amine;monohydrochloride
  • (2S,3R)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-amine;trihydrochloride

Uniqueness

Compared to similar compounds, (2S,3R)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride is unique due to its specific dihydrochloride salt form. This form may confer distinct solubility, stability, and reactivity properties, making it particularly useful in certain applications.

Properties

IUPAC Name

(2S,3R)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.2ClH/c1-6-9(7(2)13(3)12-6)10-8(11)4-5-14-10;;/h8,10H,4-5,11H2,1-3H3;2*1H/t8-,10-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXRFDRTPDRUGO-DCXXCVGISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C2C(CCO2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C)C)[C@H]2[C@@H](CCO2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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